4-Benzyloxy-2-(trifluoromethyl)benzaldehyde
Description
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. This compound combines the electron-donating benzyloxy group with the electron-withdrawing trifluoromethyl group, creating unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine-containing compounds are prized for enhanced metabolic stability and bioavailability .
Properties
IUPAC Name |
4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTMKGSVSNXZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
-
Benzylation :
-
Formylation :
Key Insight : The benzylation step benefits from polar aprotic solvents like DMF, which enhance nucleophilic substitution kinetics. The trifluoromethyl group’s electron-withdrawing nature necessitates prolonged reaction times for complete formylation.
Bromination-Alkylation Sequential Route
Adapted from trifluoromethylbenzene bromination methodologies, this route introduces the benzyloxy group via nucleophilic displacement of a bromine atom.
Stepwise Procedure
-
Regioselective Bromination :
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Alkylation with Benzyl Alcohol :
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Oxidation to Aldehyde :
Reductive Amination-Mediated Coupling
This method, inspired by PMC studies, leverages reductive amination to couple benzaldehyde derivatives with aminobenzoyl intermediates.
Synthetic Pathway
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Synthesis of 4-Benzyloxybenzaldehyde :
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Reductive Amination :
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Oxidative Demethylation :
Limitation : The demethylation step suffers from moderate yields due to competing side reactions, necessitating careful temperature control.
Protection/Deprotection Strategy for Hydroxyl Groups
J-Stage’s trehalose synthesis informs a protection-based route, using benzyl groups to mask hydroxyls temporarily.
Methodology
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Protection of 4-Hydroxy-2-trifluoromethylbenzaldehyde :
-
Selective Deprotection :
Note : Benzyl groups offer robust protection under acidic and basic conditions, ensuring high fidelity during subsequent reactions.
Acid Chloride Intermediate Route
Adapted from OrgSyn’s benzamide synthesis, this method employs acyl chloride chemistry.
Procedure
-
Formation of Acid Chloride :
-
Reduction to Aldehyde :
Advantage : The acid chloride intermediate facilitates high-purity aldehyde formation, avoiding over-reduction.
Comparative Analysis of Methods
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | Formylation | 70–75% | >95% | Moderate |
| Bromination-Alkylation | Bromine displacement | 80% | 98% | High |
| Reductive Amination | DDQ oxidation | 60% | 90% | Low |
| Protection/Deprotection | Hydrogenolysis | 88% | >99% | High |
| Acid Chloride Route | LiAlH reduction | 75% | 95% | Moderate |
Insights :
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidative conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.
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Conditions : Elevated temperatures (70–100°C) with aqueous workup.
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Product : 4-Benzyloxy-2-(trifluoromethoxy)benzoic acid.
The benzyloxy group can also be oxidized selectively:
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Reagents : Ozone (O₃) or hydrogen peroxide (H₂O₂) with catalytic acids.
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Product : 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde (after deprotection).
Reduction Reactions
The aldehyde group is reduced to a primary alcohol:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Room temperature in tetrahydrofuran (THF) or ethanol.
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Product : 4-Benzyloxy-2-(trifluoromethoxy)benzyl alcohol.
Selective reduction of the benzyloxy group via hydrogenolysis:
-
Conditions : 1–3 atm H₂, 25–50°C.
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Product : 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.
Nucleophilic Substitution
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Reagents : N-Bromosuccinimide (NBS) or AlCl₃-mediated Friedel-Crafts alkylation.
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Example : Benzyloxy group substitution with amines or thiols under acidic catalysis.
Cross-Coupling Reactions
The aldehyde and aromatic substituents enable participation in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling :
Electrophilic Aromatic Substitution
The trifluoromethoxy group directs electrophiles to specific positions:
| Reaction Type | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to –OCH₂Ph | 4-Benzyloxy-2-(CF₃O)-5-nitrobenzaldehyde | 65–75% |
| Sulfonation | SO₃/H₂SO₄ | Meta to –CF₃O | Sulfonated derivatives | 50–60% |
Schiff Base Formation
The aldehyde reacts with primary amines to form imines:
Mechanistic Insights
-
Steric and Electronic Effects : The trifluoromethoxy group stabilizes transition states in nucleophilic additions via inductive effects, as demonstrated in asymmetric aldol reactions .
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Retro-Aldol Reactivity : Less stable syn-aldol adducts revert to anti-isomers under thermodynamic control, influenced by the trifluoromethoxy group’s electron-withdrawing nature .
Key Data Table: Reaction Conditions and Outcomes
| Reaction | Reagents/Catalysts | Temperature (°C) | Yield (%) | Major Product |
|---|---|---|---|---|
| Aldehyde Oxidation | KMnO₄, H₂SO₄ | 90 | 85 | 4-Benzyloxy-2-(CF₃O)benzoic acid |
| Benzyloxy Reduction | Pd/C, H₂ (1 atm) | 50 | 92 | 4-Hydroxy-2-(CF₃O)benzaldehyde |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 80 | 78 | 4-Benzyloxy-2-(CF₃O)-biphenylcarbaldehyde |
| Nitration | HNO₃, H₂SO₄ | 0→25 | 70 | 5-Nitro derivative |
Scientific Research Applications
Organic Synthesis
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to diverse chemical entities.
Biological Studies
This compound is utilized in biological research as a probe in enzyme-catalyzed reactions. The trifluoromethyl group enhances lipophilicity, making it useful for studying membrane interactions and metabolic pathways.
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals with specific properties. Its reactivity allows for the development of novel materials that can be tailored for particular applications.
Case Study 1: Synthesis of Pharmaceuticals
Research has demonstrated that this compound can serve as a precursor in synthesizing various therapeutic agents. For instance, it has been used to create compounds that exhibit cytotoxic activity against cancer cells by modifying its structure to enhance biological activity.
Case Study 2: Enzyme-Catalyzed Reactions
In biochemical assays, this compound has been used to study enzyme kinetics and mechanisms. The incorporation of the trifluoromethyl group significantly affects the binding affinity and selectivity towards specific enzymes, providing insights into enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6) :
4-Methoxy-2-(trifluoromethyl)benzaldehyde :
- 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7): Structure: Nitro (-NO₂) at 2-position, -CF₃ at 4-position. Properties: Strong electron-withdrawing effects from -NO₂ and -CF₃ make the aldehyde highly reactive. Melting point: 41–45°C; molecular weight: 219.12 g/mol .
Functional Group Variations
4-Benzyloxybenzaldehyde :
4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 220227-98-5) :
Acid-Catalyzed Condensation
- Example: Formation of benzylidene derivatives using 4-(trifluoromethyl)benzaldehyde (). Conditions: Sulfuric acid in ethanol, leading to rapid precipitation. Relevance: Similar conditions could be adapted for introducing the benzyloxy group in the target compound .
Biological Activity
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde, with the chemical formula C15H12F3O2 and CAS number 678164-31-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by the presence of a trifluoromethyl group and a benzyloxy substituent on the benzaldehyde moiety. These functional groups significantly influence its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on substituted benzaldehydes have shown their potential as xanthine oxidase (XO) inhibitors, which could play a role in managing oxidative stress-related diseases . This property may extend to this compound due to its structural similarities.
The biological activities of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. Additionally, the benzyloxy group may engage in π-π stacking interactions with aromatic amino acids in proteins, contributing to its biological effects.
Case Studies
- Xanthine Oxidase Inhibition : A series of substituted benzaldehyde thiosemicarbazide compounds were synthesized and evaluated for their inhibitory effects on xanthine oxidase. The results indicated that specific structural modifications could significantly enhance inhibitory activity, suggesting that similar modifications in this compound could yield potent inhibitors .
- Antifungal Activity : Research has shown that redox-active benzaldehydes disrupt cellular antioxidation systems in fungi. This mechanism could be relevant for this compound if it exhibits similar redox properties .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for preparing 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde, and how can reaction efficiency be optimized?
A common approach involves substituting benzaldehyde derivatives with trifluoromethyl and benzyloxy groups. For example, refluxing substituted benzaldehydes with reagents like O-benzyl hydroxylamine hydrochloride in ethanol, followed by solvent evaporation under reduced pressure . Optimization strategies include:
- Catalysis : Adding glacial acetic acid to enhance reaction rates .
- Purification : Using column chromatography or recrystallization to isolate the product.
- Scale-up precautions : Conducting hazard analyses for reagents like dichloromethane and sodium pivalate to mitigate risks during large-scale synthesis .
Q. How can researchers characterize the physicochemical properties of this compound?
Key methods include:
- Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
- Chromatography : HPLC or GC-MS to assess purity .
- Thermal analysis : DSC to detect decomposition temperatures, critical for storage stability (e.g., decomposition observed in related trifluoromethyl compounds at elevated temperatures) .
Q. What solvent systems are suitable for handling this compound in experimental workflows?
The compound is likely soluble in organic solvents like ethanol, dichloromethane, or acetonitrile, based on analogs such as 4-hydroxybenzaldehyde (8.45 mg/mL in ethanol) . For aqueous miscibility, DMF or DMSO can be used, but compatibility with reactive groups (e.g., aldehyde) must be verified to avoid side reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and benzyloxy groups influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group reduces electron density at the aromatic ring, directing electrophilic substitution to specific positions. The benzyloxy group introduces steric hindrance, which can slow reaction kinetics. For example:
- Suzuki coupling : Requires palladium catalysts tolerant of bulky substituents.
- Nucleophilic additions : Aldehyde reactivity may be modulated by adjacent electron-withdrawing groups, necessitating stronger nucleophiles .
Experimental validation via Hammett substituent constants (σ values) or computational modeling (DFT) is recommended to quantify these effects .
Q. What analytical challenges arise in detecting byproducts or degradation products of this compound?
Key challenges include:
- Volatility : Low-molecular-weight byproducts (e.g., benzyl alcohol) may evaporate during solvent removal, requiring headspace GC-MS for detection .
- Fluorinated intermediates : LC-MS with high-resolution mass spectrometry (HRMS) is critical to identify trifluoromethyl-containing fragments .
- Crystallography : X-ray diffraction (e.g., CCDC deposition) can resolve structural ambiguities in degradation products .
Q. How can researchers design biological activity assays for derivatives of this compound while addressing potential mutagenicity?
- Mutagenicity screening : Use Ames testing (e.g., Salmonella typhimurium strains TA98/TA100) to assess mutagenic potential, as done for structurally similar anomeric amides .
- Structure-activity relationships (SAR) : Modify the benzyloxy group to reduce toxicity while retaining target affinity (e.g., replacing with methoxy or halogen substituents) .
- In vitro assays : Prioritize fluorogenic probes for real-time monitoring of cellular uptake and metabolism .
Q. What strategies mitigate decomposition or instability during storage of this compound?
- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation .
- Monitoring : Regular DSC analysis to detect phase changes or decomposition onset .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Related Benzaldehyde Derivatives
| Property | 4-Hydroxybenzaldehyde | 2-Fluoro-4-(trifluoromethyl)benzaldehyde |
|---|---|---|
| Solubility in ethanol | Freely soluble | Soluble |
| Melting point (°C) | 116–118 | Not reported |
| Boiling point (°C) | 285 | 66.5 (at 0.017 bar) |
Q. Table 2. Hazard Mitigation for Common Reagents in Synthesis
| Reagent | Hazard | Mitigation Strategy |
|---|---|---|
| O-Benzyl hydroxylamine HCl | Mutagenicity (Ames-positive) | Use fume hoods and PPE (gloves, goggles) |
| Dichloromethane | Carcinogenicity | Substitute with ethyl acetate if feasible |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
